

VX-702 renal excretion vs methotrexate probenecid

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Compound Focus: VX-702

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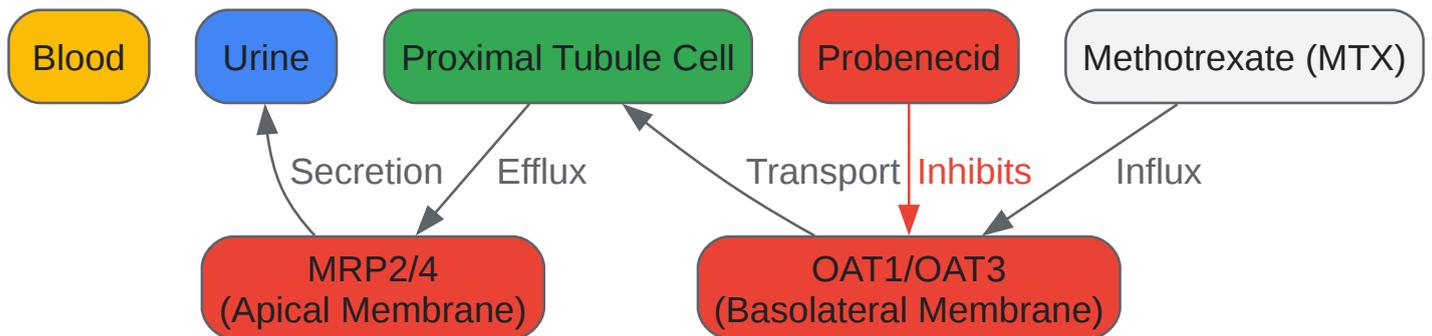
Renal Excretion and Probenecid Interaction

The table below summarizes the comparative renal excretion data for **VX-702** and methotrexate (MTX).

Feature	VX-702	Methotrexate (MTX)
Primary Excretion Route	Net renal reabsorption [1]	Renal tubular secretion [2] [3] [4]
Involvement of Organic Anion Transporters (OATs)	Not a substrate [1]	Substrate for OAT1/OAT3 [3] [4]
Effect of Probenecid (OAT inhibitor)	No inhibition of excretion [1]	Significantly reduced renal secretion and clearance [2] [3] [4]
Effect of Cimetidine (Organic Cation transporter inhibitor)	No inhibition of excretion [1]	Information not specific in search results
Clinical Implication of DDI	Unlikely renal DDI with methotrexate [1]	High-risk interaction; can lead to severe MTX toxicity (myelosuppression, hepatotoxicity) [4]

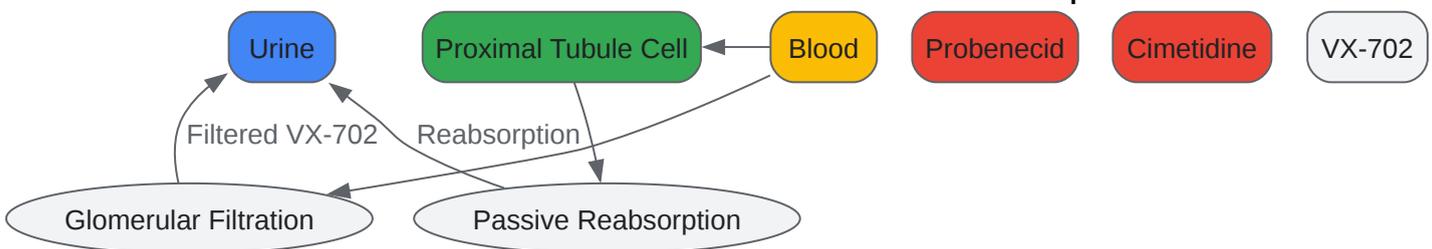
The diagrams below illustrate the distinct renal transport mechanisms for **VX-702** and methotrexate, highlighting why probenecid affects them differently.

Methotrexate Renal Secretion via OAT Transporters



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VX-702 Renal Excretion via Passive Reabsorption



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Detailed Experimental Protocols

The key findings are primarily derived from the **Isolated Perfused Rat Kidney (IPRK)** model, a robust experimental system for studying renal excretion mechanisms without interference from systemic metabolic processes [1] [5].

Isolated Perfused Rat Kidney (IPRK) Model

- **Application in Studies:** This model was used to directly compare the renal excretion of **VX-702** and methotrexate [1].
- **Key Methodology:** Rat kidneys are surgically isolated and maintained in a functional state with a oxygenated perfusate. Test compounds are introduced into the perfusate, and their excretion into the urine is monitored over time. The system allows for precise control over drug concentrations and the introduction of transporter inhibitors like probenecid and cimetidine [1] [5].
- **Specific Experimental Design:**
 - **Dose Linearity:** **VX-702** was studied over a target concentration range of 100 to 600 ng/mL to assess if its excretion was dose-dependent [1].
 - **Transport Inhibition:** **VX-702** and methotrexate were co-perfused with specific inhibitors: **probenecid (1 mM)** to block organic anion transporters (OATs) and **cimetidine (2 mM)** to block organic cation transporters [1].
- **Advantages and Disadvantages:**
 - **Advantages:** Maintains intact renal architecture and integrated transporter function; allows for direct measurement of renal clearance and transporter involvement [5].
 - **Disadvantages:** It is a complex and technically demanding ex vivo setup. The results, while highly informative, may not always perfectly predict human in vivo interactions due to species differences [5].

In Vitro Transporter Studies

- **Application in Studies:** Used to confirm the specific involvement of transporters, such as in the study of methotrexate uptake inhibition by NSAIDs and probenecid [3].
- **Key Methodology:** The **Xenopus laevis oocyte expression system** is a common model. Oocytes are injected with cRNA encoding a specific human transporter (e.g., OAT1). After the transporter is expressed, the oocytes are exposed to the drug (e.g., radiolabeled methotrexate) with or without an inhibitor. The uptake of the drug into the oocytes is then measured and compared to control oocytes [3].
- **Advantages and Disadvantages:**
 - **Advantages:** Provides clear, direct evidence of whether a specific protein is responsible for transporting a drug [5].
 - **Disadvantages:** The environment is highly simplified and lacks the complex cellular context of a real kidney cell [5].

Key Takeaways for Researchers

- **VX-702's Profile:** Its lack of interaction with major SLC transporters (OATs/OCTs) suggests a lower potential for clinically significant renal DDIs, which is a positive feature in drug development [1].

- **Methotrexate's Risk:** The well-characterized OAT-mediated secretion of methotrexate is the basis for its dangerous interaction with probenecid and many NSAIDs. This necessitates caution in clinical practice and during clinical trials where combination therapies are used [3] [4].
- **Model Selection:** The IPRK model is highly valuable for characterizing overall renal handling, while in vitro cell systems are optimal for identifying the specific transporters involved [5].

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